![molecular formula C46H90NO8P B1262575 1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)
1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups at positions 1 and 2 are specified as (9Z)-octadecenoyl and eicosanoyl respectively. It derives from an icosanoic acid and an oleic acid.
Scientific Research Applications
Lipid Biochemistry and Plant Membranes
- Desaturation of Acyl Groups: Research has shown that ether-analogous substrates, including variants of 1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine, are utilized for in-vitro desaturation studies in plant microsomal membranes. These substrates demonstrate the introduction of additional double bonds into lipid-linked acyl groups (Sperling & Heinz, 1993).
Membrane Studies
- Phospholipid Multilayers Formation: In a study investigating the compression beyond the collapse of phospholipid monolayers, it was revealed that stable multilayers form at the air-water interface. This includes phospholipids like 1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine. Such systems are important for studying biological membranes and their interactions with peptides or proteins (Saccani et al., 2004).
Biophysical Properties
Lipid Bilayers and Molecular Motion
A study focused on hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including isomers of 1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine. It highlighted how double bond positions affect the cooperativity of interactions and the sterics of van der Waals' contacts in bilayers (Barton & Gunstone, 1975).
Interaction with Small Molecules
The interactions of small molecules, like tetracaine, with lipid membranes containing variants of 1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine, have been studied. These interactions can be modulated by cholesterol and other components, affecting the membrane's affinity for small molecules (Huang et al., 2013).
properties
Product Name |
1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C46H90NO8P |
Molecular Weight |
816.2 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h21,24,44H,6-20,22-23,25-43H2,1-5H3/b24-21-/t44-/m1/s1 |
InChI Key |
MXRBMASUAJMEIJ-FHLWKLDVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.